N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide
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Overview
Description
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is a chemical compound that belongs to the class of hydrazides It features a furan ring substituted with a 2-chlorophenyl group and a benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide typically involves the condensation reaction between 5-(2-chlorophenyl)furan-2-carbaldehyde and benzohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid and under reflux conditions in an anhydrous ethanol solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and solvents used.
Chemical Reactions Analysis
Types of Reactions
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom on the phenyl ring.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and hydrazines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anthelmintic agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism by which N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide exerts its effects is not fully understood. it is believed to interact with microbial cell membranes, leading to disruption of cellular processes. The furan ring and chlorophenyl group are thought to play a crucial role in its biological activity by interacting with specific molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides
- 2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one derivatives
Uniqueness
N’-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide is unique due to its specific combination of a furan ring, chlorophenyl group, and benzohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H13ClN2O2 |
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Molecular Weight |
324.8 g/mol |
IUPAC Name |
N-[(E)-[5-(2-chlorophenyl)furan-2-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C18H13ClN2O2/c19-16-9-5-4-8-15(16)17-11-10-14(23-17)12-20-21-18(22)13-6-2-1-3-7-13/h1-12H,(H,21,22)/b20-12+ |
InChI Key |
AVZUMYQYDQLHFF-UDWIEESQSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(O2)C3=CC=CC=C3Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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